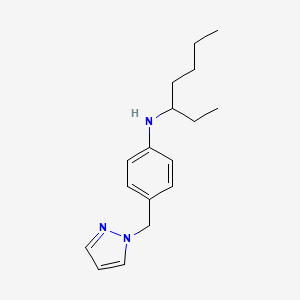
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
科学研究应用
MTEP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, MTEP has been used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in synaptic plasticity and learning and memory.
作用机制
MTEP acts as a selective antagonist of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one plays a critical role in regulating synaptic plasticity, learning, and memory. By blocking the activity of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, MTEP has been shown to reduce the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in a wide range of physiological processes. MTEP has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using MTEP in lab experiments is its high selectivity for 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one. This allows researchers to study the specific role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in various physiological processes without the confounding effects of other receptors. However, one limitation of using MTEP is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
未来方向
There are several future directions for research on MTEP. One area of interest is the development of more selective and potent 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one antagonists that can be used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in various physiological processes. Another area of interest is the investigation of MTEP as a potential therapeutic agent for neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of MTEP on the brain and the potential risks associated with its use.
In conclusion, MTEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective antagonism of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has made it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to using MTEP in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
合成方法
MTEP can be synthesized using a multi-step process that involves the reaction of 2-methylsulfonyl ethyl bromide with 3-nitroacetophenone in the presence of potassium carbonate. The resulting intermediate is then reduced using sodium borohydride and subsequently treated with trifluoroacetic anhydride to yield MTEP in high yield and purity.
属性
IUPAC Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O3S/c1-16(14,15)3-2-12-6(13)4-5(11-12)7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIOHKAMLCKFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)





![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)

![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)

![[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine](/img/structure/B7577819.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7577822.png)